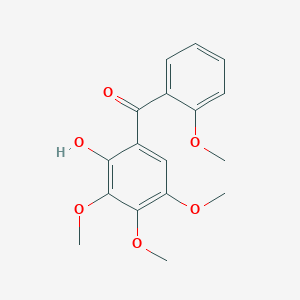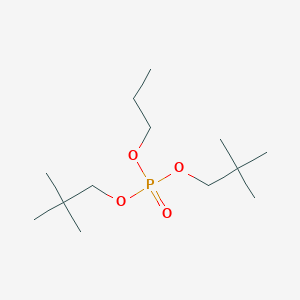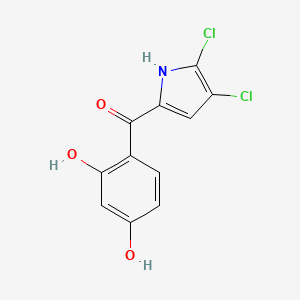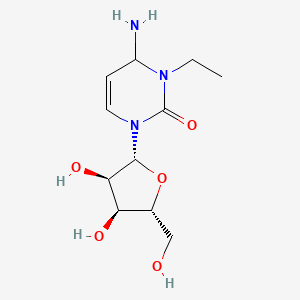
3-Ethyl-3,4-dihydrocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3,4-dihydrocytidine is a synthetic nucleoside analog that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an ethyl group at the third position and a partially saturated cytidine ring, which distinguishes it from other nucleoside analogs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the use of ethyl halides in the presence of a base to introduce the ethyl group at the desired position. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective alkylation of the cytidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 3-Ethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the cytidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere conditions.
Substitution: Alkyl halides, nucleophiles; reactions often require bases and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
3-Ethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs and as a model compound in studying nucleoside chemistry.
Biology: Investigated for its potential role in modulating nucleic acid interactions and as a probe in studying DNA/RNA synthesis and repair mechanisms.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3-Ethyl-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA/RNA synthesis and function. The ethyl group and the partially saturated ring structure may alter the compound’s binding affinity to enzymes and nucleic acid strands, leading to disruptions in cellular processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
3-Methylcytidine: Similar in structure but with a methyl group instead of an ethyl group.
3-Ethyluridine: Contains an ethyl group but differs in the base structure.
3,4-Dihydrocytidine: Lacks the ethyl group but shares the partially saturated ring.
Uniqueness: 3-Ethyl-3,4-dihydrocytidine is unique due to the presence of both the ethyl group and the partially saturated cytidine ring, which confer distinct chemical and biological properties. This combination allows for unique interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
52980-84-4 |
|---|---|
分子式 |
C11H19N3O5 |
分子量 |
273.29 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H19N3O5/c1-2-13-7(12)3-4-14(11(13)18)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,15-17H,2,5,12H2,1H3/t6-,7?,8-,9-,10-/m1/s1 |
InChIキー |
KOANACRRBPQFOJ-HXURKHJASA-N |
異性体SMILES |
CCN1C(C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
正規SMILES |
CCN1C(C=CN(C1=O)C2C(C(C(O2)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
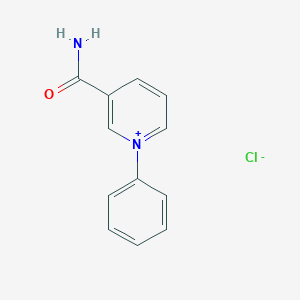

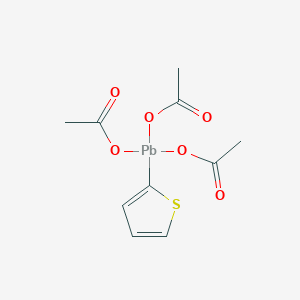



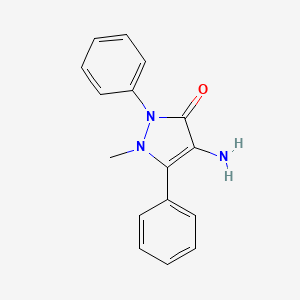
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)

![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
